molecular formula C11H11ClN2S B2820883 4-chloro-2-(pyrrolidin-1-yl)-1,3-benzothiazole CAS No. 863000-85-5

4-chloro-2-(pyrrolidin-1-yl)-1,3-benzothiazole

Cat. No.: B2820883
CAS No.: 863000-85-5
M. Wt: 238.73
InChI Key: MTFFMPARLLJNRL-UHFFFAOYSA-N
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Description

4-chloro-2-(pyrrolidin-1-yl)-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole core substituted with a chloro group at the 4-position and a pyrrolidinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(pyrrolidin-1-yl)-1,3-benzothiazole typically involves the reaction of 4-chloro-1,3-benzothiazole with pyrrolidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(pyrrolidin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization Reactions: The pyrrolidinyl group can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

4-chloro-2-(pyrrolidin-1-yl)-1,3-benzothiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)-1,3-benzothiazole: Lacks the chloro group but shares the benzothiazole and pyrrolidinyl core.

    4-Chloro-1,3-benzothiazole: Lacks the pyrrolidinyl group but has the chloro and benzothiazole core.

Uniqueness

4-chloro-2-(pyrrolidin-1-yl)-1,3-benzothiazole is unique due to the presence of both the chloro and pyrrolidinyl groups, which can confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-chloro-2-pyrrolidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S/c12-8-4-3-5-9-10(8)13-11(15-9)14-6-1-2-7-14/h3-5H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFFMPARLLJNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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